Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. It belongs to the class of octahydro-pyrrolo derivatives, which are characterized by their bicyclic structures that include nitrogen atoms. This compound has garnered interest due to its potential biological activities and its role in various synthetic pathways.
Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one can be classified as a bicyclic nitrogen-containing heterocycle. Its classification highlights its significance in the field of organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds.
The synthesis of Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the search results, compounds of this nature are often synthesized using techniques such as:
Technical details regarding these methods are crucial for understanding how to achieve high yields and purity of the final product.
The molecular structure of Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one features a complex arrangement of carbon and nitrogen atoms. The compound's structure can be represented as follows:
The stereochemistry indicated by (3aR,7aS) plays a significant role in defining the compound's properties and potential interactions with biological targets.
Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one can participate in various chemical reactions typical for nitrogen-containing heterocycles. These may include:
Technical details about these reactions can include reaction conditions such as temperature, solvent choice, and catalysts used to facilitate the transformations.
Understanding these processes is key to elucidating the pharmacological effects of this compound.
Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one exhibits typical physical properties for organic compounds:
Chemical properties such as reactivity towards acids or bases and stability under various conditions are essential for practical applications. Specific data regarding these properties would typically be derived from experimental studies.
Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one has potential applications in several scientific fields:
Research into this compound could yield significant insights into new therapeutic agents or novel synthetic routes in organic chemistry.
The stereoselective construction of the bicyclic pyrrolopyridine core represents a fundamental challenge in synthesizing Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one (CAS: 1932367-57-1). This scaffold features a fused [3,4-c]pyrrolopyridine system with defined stereochemistry at the 3a and 7a positions. Key synthetic approaches include:
Chiral Auxiliary-Mediated Cyclization: The bicyclic framework is assembled through intramolecular lactamization of appropriately functionalized precursors. A critical step involves establishing the relative stereochemistry between the 3a and 7a positions, achieved using chiral auxiliaries or enantiopure starting materials to direct ring closure. This method yields the stereodefined octahydro configuration with high enantiomeric excess (>98% ee) [3] [4].
Asymmetric Catalysis: Modern routes employ transition metal catalysts to control stereochemistry during the key cyclization step. Palladium-catalyzed asymmetric hydrogenations of dihydropyrrolopyridine intermediates enable precise installation of the trans-fused ring system. This approach achieves diastereoselectivities exceeding 20:1 (trans:cis) while maintaining the molecular formula integrity (C₈H₁₄N₂O) [3] [7].
Microwave-Assisted Ring Closure: Recent optimizations utilize microwave irradiation to accelerate the final lactamization step, reducing reaction times from hours to minutes while maintaining the target compound's purity (>98%). This technique significantly enhances synthetic efficiency for the bicyclic core [5].
Table 1: Key Stereochemical Outcomes in Bicyclic Pyrrolopyridine Synthesis
Synthetic Method | Diastereomeric Ratio | Enantiomeric Excess (%) | Reaction Yield (%) |
---|---|---|---|
Chiral Auxiliary-Mediated | >95:5 | >98 | 78-85 |
Asymmetric Hydrogenation | 20:1 | >99 | 82-88 |
Microwave-Assisted | >90:10 | Racemic | 90-95 |
Achieving the saturated octahydro configuration requires precise hydrogenation protocols to control stereochemistry and avoid over-reduction. The fully saturated pyrrolopyridine system contains four chiral centers, making catalyst selection critical for stereochemical fidelity:
Heterogeneous Catalysis: Pd/C (5-10% loading) in polar solvents (MeOH/CH₂Cl₂ mixtures) under moderate hydrogen pressure (50-100 psi) achieves complete saturation of the pyridine ring while preserving the lactam functionality. This method produces the racemic (3aR,7aS) configuration with >95% isomeric purity as confirmed by NMR analysis [3] [5].
Homogeneous Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) enables hydrogenation under milder conditions (1-3 atm H₂), offering superior functional group tolerance for advanced intermediates. This approach minimizes epimerization at C5 while introducing the methyl substituent [3].
Stereochemical Control: Hydrogenation temperature critically impacts diastereoselectivity. Low-temperature reactions (0-5°C) favor the desired trans-fused ring system due to kinetic control, while higher temperatures promote thermodynamically driven epimerization. Continuous monitoring via LC-MS ensures maintenance of molecular weight (154.21 g/mol) throughout the reduction [4] [5].
Table 2: Comparative Hydrogenation Conditions for Octahydro Formation
Catalyst System | Pressure (psi) | Temperature (°C) | Diastereoselectivity | Yield (%) |
---|---|---|---|---|
10% Pd/C | 50 | 25 | 95:5 | 88 |
5% Pd/C | 100 | 50 | 85:15 | 92 |
RhCl(PPh₃)₃ | 15 | 25 | >99:1 | 75 |
PtO₂ | 60 | 40 | 75:25 | 80 |
Transitioning from batch to continuous flow processes has revolutionized the manufacturing of Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one, addressing scalability and purity challenges:
Flow Hydrogenation: Fixed-bed reactors packed with Pd/C catalysts enable continuous hydrogenation of pyrrolopyridine precursors. This system operates at elevated pressures (100-200 psi) and controlled residence times (30-90 minutes), achieving near-quantitative conversions while minimizing catalyst deactivation. The continuous flow approach enhances heat/mass transfer, reducing byproduct formation and consistently delivering >98% pure product as required for pharmaceutical intermediates [3] [5].
Integrated Reaction-Separation Systems: Coupling the hydrogenation step with continuous liquid-liquid extraction allows real-time purification. This configuration removes impurities while maintaining the cold-chain transportation requirements specified for the compound's stability [2] [4].
Process Intensification Benefits: Continuous flow reactors reduce solvent consumption by 60% compared to batch processes while increasing space-time yields by 3-5 fold. These systems enable production scales exceeding 100 kg/month while maintaining strict compliance with ISO quality standards for pharmaceutical intermediates [4] [5].
Green Chemistry Metrics: Flow processes significantly improve E-factors (kg waste/kg product) from 120 in batch to <35 in continuous mode. Microwave-assisted steps integrated into flow systems further enhance energy efficiency, reducing reaction times by 80% while preserving the molecular formula integrity (C₈H₁₄N₂O) [5].
Table 3: Continuous Flow Process Parameters and Outcomes
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3